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Compound of Interest

Compound Name: Irak1-IN-1

Cat. No.: B15611307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and

biological characterization of the selective IRAK1 inhibitor, JH-X-119-01. This document details

the scientific background, experimental methodologies, and key data associated with this

compound.

Introduction to IRAK1 and its Role in Signaling
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that

functions as a key mediator in the innate immune system. It plays a pivotal role in the signaling

cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3].

Upon activation by upstream signals, IRAK1 participates in a signaling complex that includes

Myeloid differentiation primary response 88 (MyD88) and other IRAK family members, leading

to the activation of downstream pathways such as nuclear factor-κB (NF-κB) and mitogen-

activated protein kinase (MAPK) pathways[4][5]. The dysregulation of IRAK1 signaling has

been implicated in a variety of inflammatory diseases and cancers, making it an attractive

target for therapeutic intervention[3][5].
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JH-X-119-01 was developed as a highly potent and selective covalent inhibitor of IRAK1[2].

The discovery process involved modifying a dual IRAK1/JNK inhibitor, THZ-2-118, to enhance

its selectivity for IRAK1 over other kinases[2][5]. This medicinal chemistry effort led to the

creation of JH-X-119-01, which demonstrates significant potency for IRAK1 while showing

minimal inhibition of the closely related kinase IRAK4[2][3].

JH-X-119-01 acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue

(C302) within the ATP binding site of IRAK1[2][4]. This covalent modification permanently

inactivates the kinase, leading to the suppression of downstream inflammatory signaling.

Quantitative Biological Data
The biological activity of JH-X-119-01 has been characterized through various biochemical and

cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of JH-X-119-01

Target Assay Type IC50 (nM) Notes

IRAK1
Biochemical Kinase

Assay
9

Potent inhibition of the

primary target.

IRAK4
Biochemical Kinase

Assay
>10,000

Demonstrates high

selectivity over IRAK4.

YSK4 KinomeScan 57
Identified as a minor

off-target kinase.

MEK3 KinomeScan -

Identified as an off-

target, but

biochemical IC50 was

not determined.

Data sourced from Hatcher et al., 2020.[2]

Table 2: Cellular Activity of JH-X-119-01 in MYD88-Mutated B-Cell Lymphoma Cell Lines
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Cell Line Cancer Type EC50 (µM)

HBL-1

Activated B-Cell Like Diffuse

Large B-Cell Lymphoma (ABC-

DLBCL)

12.10

Other WM, DLBCL, and

lymphoma cells

Waldenström's

Macroglobulinemia (WM),

DLBCL

0.59 - 9.72

Data sourced from Hatcher et al., 2020 and other reviews.[1][2][5]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the IRAK1 signaling pathway and a general workflow for

evaluating IRAK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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